6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 891099-01-7) is a heterocyclic compound featuring a triazolopyridazine core substituted with a furan ring at position 6 and a pyridinylmethylthio group at position 2.
Properties
IUPAC Name |
6-(furan-2-yl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c1-2-8-16-11(4-1)10-22-15-18-17-14-7-6-12(19-20(14)15)13-5-3-9-21-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOMJXQJKJLSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with potential biological activities that are being explored in various research contexts. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C12H10N4OS
- Molecular Weight : 246.30 g/mol
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve the disruption of tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest at the G2/M phase, particularly noted in studies involving A549 lung cancer cells .
Biological Activity Overview
The following table summarizes the biological activities observed for this compound:
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 (lung cancer) | 0.008 | Inhibition of tubulin polymerization |
| Antiproliferative | SGC-7901 (gastric) | 0.014 | Disruption of microtubule dynamics |
| Antiproliferative | HT-1080 (fibrosarcoma) | 0.012 | Cell cycle arrest at G2/M phase |
Case Studies
- Study on Antiproliferative Effects : A study published in ACS Medicinal Chemistry Letters highlighted the synthesis of several derivatives of triazolo[4,3-b]pyridazine and their evaluation for antiproliferative activity. Compound 4q demonstrated exceptional potency against multiple cancer cell lines with an IC50 comparable to known chemotherapeutics .
- Mechanistic Insights : Molecular modeling studies showed that this compound binds to the colchicine site on tubulin, suggesting a competitive inhibition mechanism that could be leveraged for developing new anticancer therapies .
- Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with this compound resulted in significant accumulation of cells in the G2/M phase of the cell cycle, indicating effective cell cycle arrest .
Pharmacological Properties
The pharmacological profile of this compound suggests it may possess additional activities beyond antiproliferation:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The triazolopyridazine scaffold allows for extensive derivatization. Key analogs and their substituents are compared below:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The furan and pyridinyl groups in the target compound likely reduce LogP compared to chloro- or trifluoromethyl-substituted analogs (e.g., : LogP ~3.34 for trifluoromethyl derivatives) .
- Solubility : Oxygen-rich furan may improve aqueous solubility relative to phenyl or thienyl analogs.
- Metabolic Stability : Sulfur atoms in thioethers (e.g., target compound, ) are prone to oxidation, whereas trifluoromethyl groups () enhance stability .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step transformations, such as cyclocondensation of hydrazine derivatives with carbonyl-containing precursors, followed by thioether formation. Key steps include:
- Cyclization : Using reagents like POCl₃ or polyphosphoric acid to form the triazolo-pyridazine core .
- Thioether linkage : Reacting mercapto intermediates with halides (e.g., 2-pyridinylmethyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates .
Q. Which spectroscopic techniques are essential for confirming the structure of triazolopyridazine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.0–9.0 ppm for pyridazine/pyridine rings) and sulfur-containing substituents (e.g., methylthio groups at δ 2.5–3.0 ppm) .
- X-ray crystallography : Definitive confirmation of regiochemistry and molecular packing via single-crystal diffraction (e.g., CCDC deposition codes for triazolopyridazine analogs) .
- IR spectroscopy : Identify key functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges in the cyclization step of triazolopyridazine derivatives be addressed?
- Methodological Answer :
- Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to favor one pathway .
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to direct cyclization regiochemistry .
- Computational modeling : Density functional theory (DFT) predicts transition-state energies to guide substituent placement .
Q. What strategies resolve contradictory biological activity data among structurally similar triazolopyridazine analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., furan vs. phenyl groups) and correlate with activity trends .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .
- In silico docking : Compare binding modes in target proteins (e.g., kinase active sites) to explain potency differences .
Q. How do solvent systems influence crystallographic outcomes for triazolopyridazine derivatives?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMSO) promote π-π stacking, while ethers (e.g., dioxane) yield hydrogen-bonded networks .
- Crystallization conditions : Slow evaporation at 4°C improves crystal quality for X-ray analysis .
- Data interpretation : Analyze intermolecular interactions (e.g., C–H···N bonds) to rationalize packing motifs .
Q. What computational approaches predict the reactivity of triazolopyridazine derivatives in nucleophilic substitutions?
- Methodological Answer :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
- Kinetic studies : Correlate computed activation energies with experimental rates (e.g., SNAr reactions with amines) .
- Solvent effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
